Cas no 129865-52-7 (2-Piperidino-1,3-thiazole-5-carbaldehyde)

2-Piperidino-1,3-thiazole-5-carbaldehyde structure
129865-52-7 structure
商品名:2-Piperidino-1,3-thiazole-5-carbaldehyde
CAS番号:129865-52-7
MF:C9H12N2OS
メガワット:196.26938
MDL:MFCD01568826
CID:91662
PubChem ID:1479774

2-Piperidino-1,3-thiazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Piperidin-1-yl)thiazole-5-carbaldehyde
    • 2-PIPERIDINOTHIAZOLE-5-CARBOXALDEHYDE
    • 2-PIPERIDINO-1,3-THIAZOLE-5-CARBALDEHYDE
    • 2-Piperidin-1-yl-1,3-thiazole-5-carboxaldehyde
    • 2-(1-Piperidinyl)thiazole-5-carboxaldehyde
    • 2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
    • 2-(Piperidin-1-Yl)-1,3-Thiazole-5-Carbaldehyde
    • 2-(piperidin-1-yl)thiazol-2-carbaldehyde
    • 2,6-DICHLORO-4-[5-(5-CHLORO-1-METHYL-1H-PYRAZOL-4-YL)-1,2,4-OXADIAZOL-3-YL]ANILINE
    • 2-PIPERIDIN-1-YL-THIAZOLE-5-CARBALDEHYDE
    • 2-piperidyl-1,3-thiazole-5-carbaldehyde
    • piperidinothiazolecarbaldehyde
    • 2-Piperidin-1-yl-1,3-thiazole-5-carboxaldehyde97%
    • 2-Piperidin-1-yl-1,3-thiazole-5-carboxaldehyde 97%
    • AKOS000302403
    • 10N-105
    • SMR000335193
    • BB 0219829
    • cid_1479774
    • SCHEMBL12515889
    • 5-Thiazolecarboxaldehyde, 2-(1-piperidinyl)-
    • BDBM51197
    • DTXSID50363172
    • FT-0724086
    • SB42201
    • J-506546
    • 2-Piperidinothiazole-5-carboxaldehyde, AldrichCPR
    • MFCD01568826
    • CS-0315201
    • CHEMBL1577463
    • 2-piperidinothiazole-5-carbaldehyde
    • MLS000721730
    • 2-(1-piperidinyl)-5-thiazolecarboxaldehyde
    • HMS2689N10
    • 129865-52-7
    • A853670
    • DB-062716
    • 2-Piperidino-1,3-thiazole-5-carbaldehyde
    • MDL: MFCD01568826
    • インチ: InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2
    • InChIKey: NWOAHSDBLWFXAG-UHFFFAOYSA-N
    • ほほえんだ: C1CCN(CC1)C2=NC=C(C=O)S2

計算された属性

  • せいみつぶんしりょう: 196.06700
  • どういたいしつりょう: 196.067034
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 61.4
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ブラウンふんまつ
  • 密度みつど: 1.257
  • ゆうかいてん: 48.5-49.5°C
  • ふってん: 342°Cat760mmHg
  • フラッシュポイント: 160.6°C
  • 屈折率: 1.612
  • PSA: 61.44000
  • LogP: 2.01090
  • ようかいせい: 未確定

2-Piperidino-1,3-thiazole-5-carbaldehyde セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

2-Piperidino-1,3-thiazole-5-carbaldehyde 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Piperidino-1,3-thiazole-5-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B449553-50mg
2-Piperidino-1,3-thiazole-5-carbaldehyde
129865-52-7
50mg
$ 135.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020875-500mg
2-(1-Piperidinyl)thiazole-5-carboxaldehyde
129865-52-7
500mg
2957.0CNY 2021-07-13
abcr
AB176599-500 mg
2-(1-Piperidinyl)thiazole-5-carboxaldehyde; .
129865-52-7
500mg
€315.00 2023-05-07
abcr
AB176599-500mg
2-(1-Piperidinyl)thiazole-5-carboxaldehyde; .
129865-52-7
500mg
€315.00 2025-02-17
A2B Chem LLC
AA38367-10mg
2-(Piperidin-1-yl)thiazole-5-carbaldehyde
129865-52-7 >95%
10mg
$240.00 2024-04-20
A2B Chem LLC
AA38367-500mg
2-(Piperidin-1-yl)thiazole-5-carbaldehyde
129865-52-7 >95%
500mg
$392.00 2024-04-20
abcr
AB176599-250mg
2-(1-Piperidinyl)thiazole-5-carboxaldehyde; .
129865-52-7
250mg
€182.00 2025-03-18
abcr
AB176599-1 g
2-(1-Piperidinyl)thiazole-5-carboxaldehyde; .
129865-52-7
1g
€478.80 2023-05-07
Chemenu
CM374411-1g
2-(Piperidin-1-yl)thiazole-5-carbaldehyde
129865-52-7 95%+
1g
$702 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020875-500mg
2-(1-Piperidinyl)thiazole-5-carboxaldehyde
129865-52-7
500mg
2957CNY 2021-05-07

2-Piperidino-1,3-thiazole-5-carbaldehyde 合成方法

2-Piperidino-1,3-thiazole-5-carbaldehyde 関連文献

2-Piperidino-1,3-thiazole-5-carbaldehydeに関する追加情報

Introduction to 2-Piperidino-1,3-thiazole-5-carbaldehyde (CAS No. 129865-52-7) and Its Significance in Modern Chemical Biology

2-Piperidino-1,3-thiazole-5-carbaldehyde, identified by the chemical abstracts service number CAS No. 129865-52-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and medicinal chemistry. This compound belongs to the thiazole-piperidine class, a scaffold that has been extensively studied for its pharmacological activity. The presence of both thiazole and piperidine rings in its molecular structure imparts distinct electronic and steric characteristics, making it a versatile intermediate for synthesizing bioactive molecules.

The thiazole moiety is a sulfur-containing heterocycle that is widely recognized for its role in numerous biologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. Its stability and reactivity make it an ideal component for designing molecules with specific biological targets. On the other hand, the piperidine ring contributes to the compound's solubility and metabolic stability, which are crucial factors in drug development. The combination of these two rings in 2-Piperidino-1,3-thiazole-5-carbaldehyde creates a framework that can be modified to enhance binding affinity and selectivity towards therapeutic targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of 2-Piperidino-1,3-thiazole-5-carbaldehyde with greater precision. These studies have highlighted its potential as a scaffold for developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic diseases, cancer, and inflammatory disorders. For instance, computational studies have suggested that derivatives of this compound may interact with enzymes such as kinases and proteases by occupying specific binding pockets characterized by hydrophobic and polar interactions.

In the realm of medicinal chemistry, the aldehyde functional group at the 5-position of the thiazole ring in 2-Piperidino-1,3-thiazole-5-carbaldehyde serves as a versatile handle for further derivatization. This allows chemists to introduce diverse substituents through condensation reactions, forming Schiff bases or other heterocyclic structures that may exhibit enhanced biological activity. The synthesis of such derivatives has been reported in several recent publications, demonstrating their potential utility in treating neurological disorders, cardiovascular diseases, and infectious diseases.

One particularly intriguing application of 2-Piperidino-1,3-thiazole-5-carbaldehyde is in the development of antimicrobial agents. The thiazole-piperidine scaffold has shown promise in overcoming bacterial resistance mechanisms by targeting essential bacterial enzymes or metabolic pathways. For example, studies have indicated that certain derivatives of this compound can inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication. This has opened up new avenues for combating multidrug-resistant bacteria, a growing concern in global healthcare.

The compound's potential extends beyond antimicrobial applications. Researchers have also explored its use in developing anticancer agents. The unique electronic properties of the thiazole-piperidine system allow it to interact with biological targets such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are often overexpressed in cancer cells. Preclinical studies have demonstrated that certain analogs of 2-Piperidino-1,3-thiazole-5-carbaldehyde can induce apoptosis in cancer cell lines while sparing healthy cells. This selective toxicity makes it an attractive candidate for further development into novel chemotherapeutic agents.

Another area where 2-Piperidino-1,3-thiazole-5-carbaldehyde has shown promise is in the treatment of neurological disorders. The piperidine ring is known to enhance blood-brain barrier penetration, making it an ideal scaffold for developing central nervous system (CNS) drugs. Recent research has focused on derivatives of this compound that exhibit neuroprotective effects by inhibiting oxidative stress and neuroinflammation. These findings suggest that 2-Piperidino-1,3-thiazole-5-carbaldehyde could be a valuable starting point for designing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between piperidine derivatives with appropriate thiazole precursors followed by formylation at the 5-position of the thiazole ring. Advances in synthetic methodologies have enabled researchers to access complex derivatives of this compound more efficiently than ever before. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents at strategic positions within the molecule.

The pharmacokinetic properties of 2-Piperidino-1,3-thiazole-5-carbaldehyde and its derivatives are also subjects of intense study. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety profiles. Preclinical pharmacokinetic studies have provided valuable insights into the metabolic pathways involved in the degradation of this compound and its analogs. These studies have informed the design of more stable derivatives with improved bioavailability.

In conclusion,2-Piperidino-1,3-thiazole-5-carbaldehyde (CAS No. 129865-52-7) represents a promising scaffold for developing novel therapeutic agents across multiple disease areas. Its unique structural features combined with recent advancements in synthetic chemistry and computational biology make it an attractive candidate for further exploration by pharmaceutical researchers worldwide.

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Amadis Chemical Company Limited
(CAS:129865-52-7)2-Piperidino-1,3-thiazole-5-carbaldehyde
A853670
清らかである:99%
はかる:1g
価格 ($):600.0